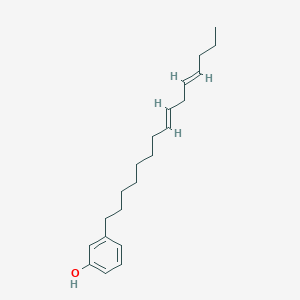

Cardanol diene

描述

Structure

2D Structure

属性

IUPAC Name |

3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYVLNWNMNHXGA-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872879 | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51546-63-5 | |

| Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-ylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51546-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardanol diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051546635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDANOL DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UNJ6B02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Purification and Isolation of Cardanol Diene from Cashew Nut Shell Liquid (CNSL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardanol, a phenolic lipid derived from the readily available and renewable resource Cashew Nut Shell Liquid (CNSL), is gaining significant attention for its potential applications in the development of pharmaceuticals and specialty chemicals. CNSL is a complex mixture of phenolic compounds, with cardanol itself being a composite of saturated and unsaturated (monoene, diene, and triene) long-chain phenols. The isolation of specific unsaturated isomers, such as cardanol diene, is crucial for targeted drug development and the synthesis of advanced materials. This technical guide provides a comprehensive overview of the methodologies for the purification and isolation of this compound from CNSL. It details various techniques including vacuum distillation, solvent extraction, flash column chromatography, and supercritical fluid extraction. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in this field.

Introduction to CNSL and Cardanol

Cashew Nut Shell Liquid (CNSL) is a byproduct of the cashew industry and a rich source of natural phenolic lipids.[1][2] The composition of CNSL varies depending on the extraction method.[3][4] Natural CNSL, obtained through cold solvent extraction, is primarily composed of anacardic acids, cardol, and a small percentage of cardanol.[3] Technical CNSL, which is more common commercially, is produced by heat treatment (roasting) of the cashew shells. This process decarboxylates the anacardic acid, resulting in a higher concentration of cardanol.[4][5]

Cardanol is not a single compound but a mixture of four constituents that differ in the degree of unsaturation of their C15 alkyl side chain: saturated, monoene, diene, and triene.[1][6] A typical composition of the unsaturated components in a commercial cardanol sample is approximately 42% monoene, 22% diene, and 36% triene.[6][7] The diene component, with its two double bonds in the alkyl chain, offers specific reactivity for chemical modifications and has been a target for isolation.

Purification and Isolation Methodologies

Several methods have been developed to isolate and purify cardanol and its unsaturated fractions from the complex mixture of CNSL. The choice of method depends on the desired purity, yield, and scale of operation.

Vacuum Distillation

Vacuum distillation is a common industrial method for purifying technical CNSL to enrich the cardanol content.[5] This process separates the less volatile polymeric material from the phenolic lipids.[5]

Experimental Protocol:

A batch of decarboxylated CNSL is heated to approximately 280°C under vacuum in a reactor.[3] The cardanol vapors are then passed through a condenser, cooled, and collected in a receiver.[3] To obtain a higher purity grade, a second distillation at a lower temperature under vacuum can be performed.[3] While effective for large-scale enrichment of cardanol, fractional distillation to separate the diene from the other unsaturated components is challenging due to their close boiling points.[1]

Solvent Extraction

Solvent extraction is a versatile and scalable method for separating cardanol from other components of technical CNSL, particularly the more polar cardol.

Experimental Protocol:

-

Dissolve 100 g of technical CNSL in 320 mL of methanol.[1]

-

Add 200 mL of 25% ammonium hydroxide solution and stir the mixture for 15 minutes.[1]

-

Extract the solution four times with 200 mL of hexane.[1]

-

Combine the hexane extracts and wash with 100 mL of 5% HCl, followed by 100 mL of distilled water.[1]

-

To decolorize the solution, add 10 g of activated charcoal, stir for 10 minutes, and filter through Celite.[1]

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain purified cardanol.[1]

This method can yield cardanol with high purity by effectively removing the more polar cardol.[1]

Flash Column Chromatography

For obtaining highly pure fractions of cardanol monoene, diene, and triene on a gram scale, flash column chromatography is a highly effective and sustainable method.[1][6]

Experimental Protocol:

-

Stationary Phase: A C18 reverse-phase silica gel column is typically used.[4]

-

Sample Preparation: Dissolve the crude CNSL or pre-purified cardanol in a minimal amount of the initial mobile phase.

-

Elution: A gradient of ethyl acetate in hexane is commonly employed. For instance, starting with pure hexane, the concentration of ethyl acetate is gradually increased (e.g., to 2-5% and then 10%) to elute the different components.[8]

-

Detection: The eluted fractions are monitored using a UV detector at wavelengths of 220, 254, and 280 nm.[4]

-

Fraction Collection: Collect the fractions corresponding to the different peaks. The order of elution is typically triene, followed by diene, and then monoene.[5]

-

Solvent Recovery: The solvents used for elution can be recovered by distillation and reused, making the process more cost-effective and environmentally friendly.[1][6]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), is a green and efficient technology for the extraction and fractionation of CNSL.[9]

Experimental Protocol:

-

Adsorption: The technical CNSL is first adsorbed onto an inert support like Celite.[10]

-

Cardanol Extraction: The loaded support is packed into an extraction vessel. Cardanol is selectively extracted using liquid CO₂ at a temperature between 0 and 20°C and a pressure of 55 to 70 bar.[9]

-

Cardol Extraction (Optional): After the complete extraction of cardanol, the conditions can be changed to supercritical CO₂ (e.g., 50°C and 500 bar) to extract cardol.[9]

This method has been reported to yield cardanol with a purity of up to 95.6%.[9]

Data Presentation

The following tables summarize the quantitative data related to the composition of CNSL and the outcomes of different purification methods.

Table 1: Typical Composition of Different Grades of CNSL

| Component | Natural CNSL[3] | Technical CNSL[4][5] | Distilled Technical CNSL[4] |

| Anacardic Acid | 70% | - | - |

| Cardanol | 5% | 52-65% | ~78% |

| Cardol | 18% | 10-20% | ~8% |

| Polymeric Material | - | ~30% | ~2% |

Table 2: Composition and Purity of Cardanol Fractions from Flash Chromatography

| Fraction | Relative Abundance in Cardanol[6][7] | Purity after Flash Chromatography[5] |

| Monoene | 42% | 99% |

| Diene | 22% | 92% |

| Triene | 36% | 82% |

Characterization of this compound

Accurate characterization of the isolated this compound is essential to confirm its structure and purity.

High-Performance Liquid Chromatography (HPLC)

-

Column: Grace Alltima C-18 (150 x 4.6 mm)[5]

-

Mobile Phase: Acetonitrile:Water:Acetic Acid (80:20:1 v/v)[5]

-

Flow Rate: 1.5 mL/min[5]

-

Detection: UV at 280 nm[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular ion peak for this compound is observed at m/z = 300.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Characteristic signals for the diene component include multiplets at δ = 5.40–5.39 ppm (4H, olefinic protons) and δ = 2.82 ppm (2H, protons between the double bonds).[5]

-

¹³C NMR (100 MHz, CDCl₃): Respective olefinic carbons are observed at δ = 130.6, 130.4, 128.4, and 128.0 ppm.[5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the purification of this compound.

Caption: Overview of the purification workflow for this compound from CNSL.

Caption: Detailed workflow for the isolation of this compound using flash chromatography.

Conclusion

The purification and isolation of this compound from CNSL present a viable pathway to obtaining a high-value, renewable chemical feedstock for various applications, including drug development. This guide has outlined the primary methods for this process, providing detailed protocols and comparative data to assist researchers in selecting the most appropriate technique for their needs. The successful isolation and characterization of this compound will undoubtedly pave the way for novel discoveries and the development of innovative products.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cashew Nut & Dry Fruits Manufacturer & Processing since 1945 - Cardanol Processing [subrayacashew.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. cashewmanufacturers.com [cashewmanufacturers.com]

- 9. GB2493943A - The extraction of cardol and cardanol from cashew nut shell liquid - Google Patents [patents.google.com]

- 10. cashewbiofuel.com [cashewbiofuel.com]

Spectroscopic Characterization of Cardanol Diene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize cardanol diene, a key unsaturated component of Cashew Nut Shell Liquid (CNSL). Cardanol, a phenolic lipid, is a mixture of saturated, monoene, diene, and triene C15 alkyl-phenols. The precise characterization of each component, particularly the diene, is crucial for its application in the development of new materials, polymers, and potential therapeutic agents.

Isolation and Purification of this compound

Cardanol is obtained from the industrial processing of cashew nuts. The primary component of raw CNSL, anacardic acid, is decarboxylated through heating to produce a mixture of cardanol components.[1][2] The isolation of the specific diene fraction is typically achieved through flash column chromatography.[3][4]

Caption: Workflow for the isolation of this compound from CNSL.

Spectroscopic Analysis

The purified this compound fraction is subjected to a suite of spectroscopic techniques to confirm its structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of cardanol components. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Experimental Protocol: A sample of approximately 30 mg of the purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).[5] One- and two-dimensional ¹H (400 or 500 MHz) and ¹³C (126 MHz) NMR spectra are recorded at room temperature (27 °C) using a spectrometer such as a Bruker AVANCE 500.[3][5]

Quantitative Data:

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic Protons | 7.15 (dd), 6.77 (d), 6.69–6.67 (m) | Protons on the phenolic ring |

| Olefinic Protons | 5.40–5.39 (m, 4H) | -CH=CH- protons of the two double bonds |

| Allylic Protons | 2.82 (m, 2H) | -CH=CH-CH₂-CH=CH- |

| Benzylic Protons | 2.57–2.54 (m, 2H) | Ar-CH₂- |

| Aliphatic Protons | 2.08–2.07 (m, 4H), 1.60–1.59 (m, 2H), 1.45–1.35 (m, 10H) | -CH₂- groups in the alkyl chain |

| Terminal Methyl | 0.98–0.91 (m, 3H) | Terminal -CH₃ group |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Phenolic Carbon | ~155 | C-OH |

| Olefinic Carbons | 128.6, 128.4, 115.8, 113.0 | Carbons of the two -CH=CH- groups |

| Source:[3][4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.

Experimental Protocol: The FTIR spectrum of the neat liquid this compound sample is recorded. The data is collected over a range of 4000-400 cm⁻¹.

Quantitative Data:

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3349 | O-H Stretch (broad) | Phenolic -OH |

| ~3014 | C-H Stretch | =C-H (Unsaturated) |

| 2927, 2855 | C-H Asymmetric & Symmetric Stretch | -CH₂, -CH₃ (Aliphatic) |

| ~1588 | C=C Stretch | Aromatic Ring |

| 1454, 1350 | C-H Bending | -CH₃, -CH₂ |

| 1264, 1152 | C-O-H Bending/Stretching | Phenolic Group |

The absence of a peak around 910 cm⁻¹ confirms the lack of a terminal vinyl group (-CH=CH₂), distinguishing the diene from the triene component.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to differentiate it from other components in the CNSL mixture.

Experimental Protocol: The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, which separates the components before they enter the mass spectrometer for ionization and detection.

Quantitative Data:

Table 3: Mass Spectrometry Data for Cardanol Components

| Cardanol Component | Molecular Ion (m/z) |

|---|---|

| Diene | 300 |

| Monoene | 302 |

| Triene | 298 |

The molecular ion fragment at m/z = 300 is characteristic of this compound. The difference of two mass units between the components directly corresponds to the variation in the number of double bonds in the alkyl side chain.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the phenolic chromophore.

Experimental Protocol: A dilute solution of this compound in a suitable solvent (e.g., isopropyl alcohol or n-heptane) is prepared. The absorbance is measured over the UV-Vis range (typically 200-800 nm).

Quantitative Data:

Table 4: UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

|---|---|

| λ_max | 273 / 280 nm (double maximum) |

The absorption maxima are characteristic of the substituted phenolic ring.

Overall Characterization Workflow

The combination of these spectroscopic techniques provides a complete and unambiguous characterization of this compound.

Caption: Comprehensive workflow for the spectroscopic characterization of this compound.

References

- 1. US20060004115A1 - Process for preparing polyurethane polyol and rigid foams therefrom from cardanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Cardanol Diene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cardanol diene derivatives, with a focus on olefin metathesis and other key synthetic transformations. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic pathways to support research and development in this promising area of green chemistry.

Introduction

Cardanol, a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), is a versatile platform for the synthesis of a wide range of valuable molecules.[1][2] Its unique structure, featuring a phenolic ring with a long, unsaturated C15 alkyl chain, offers multiple reactive sites for chemical modification.[3][4] The diene and triene components of cardanol's alkyl chain are particularly amenable to olefin metathesis, a powerful tool for forming new carbon-carbon double bonds.[2][5] This guide will delve into the synthesis of this compound derivatives, exploring their potential applications in drug development and other fields.

Synthesis of this compound Derivatives via Olefin Metathesis

Olefin metathesis is a highly efficient method for the synthesis of this compound derivatives.[2][5] This reaction typically employs ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, to facilitate the cleavage and reformation of carbon-carbon double bonds.[3][4]

Self-Metathesis of Cardanol

The self-metathesis of cardanol leads to the formation of a symmetrical diene derivative and the release of a volatile olefin. This reaction is valuable for producing compounds with altered chain lengths and functionalities.

A general workflow for the self-metathesis of cardanol is presented below:

Caption: General experimental workflow for the self-metathesis of cardanol.

Cross-Metathesis of Cardanol

Cross-metathesis of cardanol with other olefins allows for the introduction of new functional groups and the synthesis of a diverse array of derivatives.[6] For example, ethenolysis (cross-metathesis with ethylene) can be used to shorten the alkyl chain and produce valuable terminal olefins.[1][7]

The general synthetic pathway for the cross-metathesis of cardanol is illustrated below:

Caption: Synthetic pathway for the cross-metathesis of cardanol.

Experimental Protocols

General Procedure for Olefin Metathesis of Cardanol

This protocol is a generalized procedure based on methodologies reported in the literature.[2][3]

Materials:

-

Cardanol (purified by column chromatography)

-

Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)

-

Anhydrous, degassed dichloromethane (DCM) or toluene

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve purified cardanol (1.0 mmol) in anhydrous, degassed DCM (1.67 M).

-

Add the ruthenium catalyst (0.1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 35-40°C) and stir for the required time (45-87 hours), monitoring the reaction progress by TLC or GC-MS.[2][3]

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

Table 1: Olefin Metathesis of Cardanol and its Derivatives

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| 1 | Cardanol | C627 (5) | DCM | 40 | 45-87 | - | 42-65 | [2][3] |

| 2 | Cardanol | ZC/SBA-15 (0.1) | Toluene | 35 | - | - | High | [5][8] |

| 3 | O-Ph Cardanol | HG1 | - | - | - | - | 97 | [7] |

| 4 | Cardanol | GII/SBA-15 | - | - | - | - | High | [5] |

C627 is a Hoveyda-Grubbs type catalyst. ZC/SBA-15 and GII/SBA-15 are immobilized catalysts. HG1 is a first-generation Hoveyda-Grubbs catalyst.

Table 2: Biological Activity of Cardanol Derivatives

| Compound | Biological Activity | Assay | IC₅₀ (µM) or % Inhibition | Reference |

| Derivative 5 | AChE Inhibition | Ellman's method | 30 | [9] |

| Derivative 11 | BChE Inhibition | Ellman's method | 4.62 | [9] |

| Derivative 26 | EeAChE Inhibition | Ellman's method | 6.6 | [10] |

| Derivative 26 | human AChE Inhibition | Ellman's method | 5.7 | [10] |

| Cardanol Derivatives | Antioxidant | HORAC | Similar to ferulic acid | [9] |

| Nitrocardanol (NC1) & Zn(II) complex | Antibacterial | - | High level of inhibition | [11] |

| Cardanol | Antifungal (vs. R. stolonifer) | - | 12 ± 0 mm inhibition zone | [11] |

AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase, EeAChE: Electrophorus electricus Acetylcholinesterase, HORAC: Hydroxyl Radical Aversive Capacity.

Other Synthetic Transformations

Besides olefin metathesis, cardanol can undergo various other chemical modifications to yield a diverse range of derivatives.

Mannich Aminomethylation

The Mannich reaction introduces an aminomethyl functionality to the phenolic ring of cardanol, which has been shown to be a key modification for developing cholinesterase inhibitors for potential Alzheimer's disease treatment.[9]

A simplified representation of the Mannich reaction on cardanol is shown below:

Caption: General scheme for the Mannich aminomethylation of cardanol.

Characterization of this compound Derivatives

The structural elucidation of synthesized this compound derivatives is primarily achieved through spectroscopic techniques.

-

¹H NMR Spectroscopy: Provides information on the proton environment, including the characteristic signals of olefinic protons in the range of δ 5.3-5.4 ppm.[12] Aromatic protons typically appear between δ 6.5-7.3 ppm.[13][14]

-

¹³C NMR Spectroscopy: Confirms the carbon framework, with olefinic carbons appearing around δ 112-137 ppm and the carbon attached to the hydroxyl group at approximately δ 155 ppm.[12]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the synthesized derivatives.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the phenolic group and C=C stretching of the aromatic ring and alkenyl chain.

Applications in Drug Development

Cardanol and its derivatives have emerged as promising scaffolds in drug discovery due to their inherent biological activities and potential for modification.

Alzheimer's Disease

Cardanol-derived cholinesterase inhibitors have shown potential in the management of Alzheimer's disease.[9][10] These compounds can be designed to interact with both the catalytic active site and the peripheral anionic site of acetylcholinesterase, acting as dual binding inhibitors.[10] Furthermore, the phenolic moiety imparts antioxidant and anti-amyloid properties, addressing other key pathological features of the disease.[9]

Antimicrobial Agents

Cardanol and its derivatives exhibit significant antibacterial and antifungal activities.[11] Nitration of cardanol and subsequent complexation with metals like zinc have been shown to enhance its antimicrobial efficacy.[11]

Conclusion

The synthesis of this compound derivatives, particularly through olefin metathesis, offers a sustainable and efficient route to a wide range of valuable compounds. The versatility of cardanol as a building block, coupled with the diverse biological activities of its derivatives, makes it a highly attractive platform for researchers in green chemistry and drug development. This guide provides a foundational resource for the synthesis, characterization, and exploration of these promising bio-based molecules.

References

- 1. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Cardanol-Based Materials as Natural Precursors for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of sustainable drugs for Alzheimer's disease: cardanol-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardanol-derived AChE inhibitors: Towards the development of dual binding derivatives for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Physicochemical Properties of Cardanol Diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardanol, a phenolic lipid derived from the renewable resource Cashew Nut Shell Liquid (CNSL), is a molecule of significant interest in various industrial and biomedical applications. A major component of technical cardanol is cardanol diene, which possesses a C15 alkyl chain with two double bonds in the meta position to the hydroxyl group. This unique structure imparts a balance of hydrophobicity, flexibility, and reactivity, making it a valuable precursor for the synthesis of novel compounds and materials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant chemical pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data pertains to technical cardanol, which is a mixture of saturated, mono-, di-, and tri-unsaturated species. Where available, data for purified this compound is specified.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O | [1][2] |

| Molecular Weight | 300.5 g/mol | [1][2][3] |

| CAS Number | 51546-63-5 | [1][2][3] |

| Appearance | Neat oil | [2] |

| Boiling Point | 225 °C (at 10 mmHg, for technical cardanol) | [4][5] |

| Melting Point | < -20 °C (for technical cardanol) | [4][5] |

| Density | 0.930 g/mL (for technical cardanol) | [4][5] |

| Viscosity | 55.65 cP at 30°C (for technical cardanol) | [6] |

| Solubility | DMF: 20 mg/mlDMSO: 15 mg/mlEthanol: 22 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1][2] |

| UV λmax | 244, 273 nm | [2] |

Experimental Protocols

Isolation of this compound by Flash Column Chromatography

A gram-scale purification of cardanol into its monoene, diene, and triene components can be achieved using flash column chromatography. This method is a sustainable alternative to high-temperature vacuum distillation.[7][8]

Methodology:

-

Sample Preparation: Technical cardanol obtained from the distillation of CNSL is used as the starting material.

-

Stationary Phase: Silica gel is used as the stationary phase in the flash chromatography column.

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically used as the eluent. The polarity is gradually increased to separate the different cardanol components.

-

Elution and Fraction Collection: The sample is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify the different components.

-

Solvent Recovery: The solvents used for elution can be recovered and reused, making the process cost-effective and sustainable.[7][8]

The following diagram illustrates the workflow for the isolation of this compound:

Caption: Workflow for the isolation of this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Approximately 30 mg of the purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).[9]

-

Instrumentation: Spectra are recorded on an NMR spectrometer (e.g., Bruker AVANCE 500).[9]

-

Data Acquisition: One- and two-dimensional ¹H (500 MHz) and ¹³C (126 MHz) NMR spectra are recorded at 27 °C.[9]

-

Spectral Interpretation:

-

¹H NMR: The spectrum of this compound shows characteristic signals for the aromatic protons, the olefinic protons of the diene chain, and the aliphatic protons.[8]

-

¹³C NMR: The spectrum provides detailed information about the carbon skeleton, including the phenolic carbon, aromatic carbons, olefinic carbons, and aliphatic carbons.[8]

-

Key Spectral Data for this compound: [8]

-

¹H NMR (400 MHz, CDCl₃) δ: 7.15 (dd, J = 6.0 Hz, 1H), 6.77 (d, J = 6.0 Hz, 1H), 6.69–6.67 (m, 2H), 5.40–5.39 (m, 4H), 2.82 (m, 2H), 2.57–2.54 (m, 2H), 2.08–2.07 (m, 4H), 1.60–1.59 (m, 2H), 1.45–1.35 (m, 10H), 0.98–0.91 (m, 3H).

-

¹³C NMR (100 MHz, CDCl₃) δ: 156.0, 145.3, 130.6, 130.4, 129.8, 129.0, 128.4, 121.3, 115.8, 113.0, 31.7, 30.1, 30.0, 29.7, 27.7, 26.1, 23.2, 14.2.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the isolated cardanol fractions.

Methodology: [8]

-

Stationary Phase: A C18 column (e.g., Grace Alltima C-18, 150 × 4.6 mm) is used.

-

Mobile Phase: A mixture of acetonitrile, water, and acetic acid (80:20:1 v/v) is used as the mobile phase.

-

Detection: The eluent is monitored at a wavelength of 280 nm.

-

Flow Rate: A flow rate of 1.5 mL/min is maintained.

-

Analysis: The retention time and peak area are used to assess the purity of the this compound fraction.

Chemical Reactivity and Potential Applications

This compound's structure, featuring both a reactive phenolic hydroxyl group and unsaturation in the alkyl chain, allows for a variety of chemical modifications, leading to a wide range of applications.

Ene Reaction with Diethyl Azodicarboxylate (DEAD)

Cardanol can undergo an ene reaction with diethyl azodicarboxylate (DEAD) without the need for a catalyst, simply by applying heat.[10][11] This reaction leads to the formation of a hydrazino-ester derivative of cardanol, which has potential applications as a viscosifier in oil-based formulations.[10][11]

The following diagram illustrates the ene reaction of this compound with DEAD:

Caption: Ene reaction of this compound with DEAD.

Inhibition of Tyrosinase

This compound has been shown to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis.[1][2] This property suggests its potential use in cosmetic and pharmaceutical applications for skin lightening and treating hyperpigmentation disorders.

The inhibitory action can be visualized as follows:

Caption: Inhibitory action of this compound on tyrosinase.

Conclusion

This compound, a key component of technical cardanol, possesses a unique combination of physicochemical properties that make it a versatile platform for chemical synthesis and a promising candidate for various applications, including in the development of new materials and therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to isolate, characterize, and further explore the potential of this valuable bio-based molecule.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-(8Z,11Z)-8,11-Pentadecadien-1-ylphenol | C21H32O | CID 11098630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cardanol - Wikipedia [en.wikipedia.org]

- 5. kumarasamyindustries.com [kumarasamyindustries.com]

- 6. CASHEW::CNSL::ANACARDIC ACID::CARDANOL::RESIDOL [cardochem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Insights into Cardanol Diene: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardanol, a renewable phenolic lipid derived from cashew nutshell liquid, presents a versatile platform for chemical modifications, owing to its unique structure featuring a phenolic ring and a long aliphatic chain with varying degrees of unsaturation.[1] The diene variant of cardanol is of particular interest due to the reactive nature of its conjugated double bond system, making it a candidate for various chemical transformations relevant to drug design and synthesis. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure and reactivity of cardanol diene. By employing Density Functional Theory (DFT), we can predict key molecular properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reaction pathways. Understanding these properties at a quantum level is crucial for designing novel therapeutic agents and predicting their chemical behavior. This document outlines the computational methodology, presents key findings in a structured format, and illustrates potential reaction pathways, offering a foundational resource for researchers in drug discovery and development.

Introduction

Cardanol is a mixture of phenolic compounds that differ in the degree of unsaturation of their C15 alkyl side chain. The principal components include saturated, mono-, di-, and tri-unsaturated variants.[2] The this compound, specifically 3-(pentadeca-8,11-dienyl)phenol, possesses a conjugated diene system within its long aliphatic tail, which imparts specific reactivity that can be harnessed for various chemical syntheses.[3]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery. These methods allow for the in-silico investigation of molecular structures, electronic properties, and reaction mechanisms with high accuracy.[4][5] For drug development, understanding the electronic characteristics of a molecule like this compound is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity, as they represent the electron-donating and electron-accepting capabilities, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.[6]

This guide details the theoretical framework and computational protocol for the quantum chemical analysis of this compound. It serves as a blueprint for researchers to conduct similar in-silico studies to predict the reactivity and potential chemical modifications of this versatile natural product.

Computational Methodology

The quantum chemical calculations outlined herein are based on established DFT methods, which provide a good balance between computational cost and accuracy for molecules of this size.

Software

All calculations can be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and other properties can be achieved with compatible software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization

The initial 3D structure of this compound is constructed and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A widely used and reliable method for this is the B3LYP functional with a 6-31G(d) basis set.[5] This level of theory is known to provide accurate geometries for organic molecules.

Electronic Property Calculations

Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. To obtain more accurate electronic energies, a larger basis set, such as 6-311+G(d,p), is often employed with the same B3LYP functional. This allows for the calculation of:

-

HOMO and LUMO energies: These are crucial for understanding the molecule's reactivity.

-

HOMO-LUMO gap: Calculated as ELUMO - EHOMO, this value indicates the kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

Reaction Pathway Analysis

To investigate potential reactions, such as cycloadditions involving the diene moiety, transition state (TS) calculations are necessary. A common approach involves:

-

Reactant and Product Optimization: The geometries of the reactants and the expected product are optimized.

-

Transition State Search: A TS search algorithm (e.g., QST2 or QST3 in Gaussian) is used to locate the saddle point on the potential energy surface connecting the reactants and products.

-

Frequency Analysis: A frequency calculation is performed on the optimized TS structure to confirm that it is a true transition state (characterized by a single imaginary frequency). This calculation also provides the zero-point vibrational energy (ZPVE) correction.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located TS correctly connects the reactant and product minima.

The activation energy (ΔE‡) and reaction energy (ΔErxn) can then be calculated as follows:

ΔE‡ = ETS - Ereactants ΔErxn = Eproducts - Ereactants

(where E includes the ZPVE correction)

Quantum Chemical Properties of this compound

The following tables summarize hypothetical but representative quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.215 | -5.85 |

| LUMO Energy | -0.055 | -1.50 |

| HOMO-LUMO Gap | 0.160 | 4.35 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Electronegativity (χ) | (I + A) / 2 | 3.675 |

| Chemical Hardness (η) | (I - A) / 2 | 2.175 |

| Chemical Softness (S) | 1 / (2η) | 0.230 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.10 |

Note: These are hypothetical values for illustrative purposes.

Visualization of Molecular Properties and Workflows

Visual representations are critical for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate the computational workflow and a hypothetical reaction pathway.

Computational Workflow

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Hypothetical Diels-Alder Reaction Pathway

The diene functionality in cardanol makes it a suitable candidate for Diels-Alder reactions, a powerful tool for forming six-membered rings.[7] A hypothetical reaction with a generic dienophile is depicted below.

Caption: A simplified energy profile for a hypothetical Diels-Alder reaction involving this compound.

Discussion and Implications for Drug Development

The quantum chemical data, although hypothetical in this guide, provides a framework for understanding the reactivity of this compound.

-

HOMO and LUMO Distribution: The spatial distribution of the HOMO and LUMO orbitals would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For a diene, the HOMO is typically delocalized over the four carbon atoms of the conjugated system, making this region susceptible to reaction with electrophiles. The LUMO distribution would highlight areas that can accept electron density.

-

HOMO-LUMO Gap: The calculated HOMO-LUMO gap of 4.35 eV suggests a molecule of moderate stability and reactivity. Molecules with smaller gaps are generally more reactive. This information can be used to compare the reactivity of this compound with other potential starting materials in a drug synthesis pathway.

-

Molecular Electrostatic Potential: The MEP surface would visually confirm the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The phenolic hydroxyl group would be a region of negative potential, while the aliphatic chain would be largely non-polar. The diene system would also exhibit negative potential above and below the plane of the double bonds.

-

Reaction Energetics: The ability to calculate activation and reaction energies for potential transformations is a powerful tool. For instance, in a Diels-Alder reaction, the calculated activation energy would predict the feasibility of the reaction under certain conditions. This allows for the in-silico screening of various dienophiles to identify those that would react most efficiently with this compound.

For drug development professionals, this computational approach offers several advantages:

-

Rational Design: By understanding the intrinsic reactivity of this compound, new derivatives with desired pharmacological properties can be rationally designed.

-

Prediction of Metabolites: The reactive sites identified through quantum chemical calculations can suggest potential sites of metabolic transformation.

-

Optimization of Synthesis: Computational investigation of reaction pathways can help in optimizing reaction conditions and choosing the most suitable reagents, saving time and resources in the lab.

Conclusion

Quantum chemical calculations provide a powerful lens through which to view the electronic structure and reactivity of complex molecules like this compound. This technical guide has outlined the fundamental principles and a practical workflow for conducting such an analysis using Density Functional Theory. While the presented quantitative data is hypothetical, it serves to illustrate the types of valuable insights that can be gained. For researchers in drug discovery, embracing these computational tools can accelerate the design and synthesis of novel therapeutics derived from this abundant and renewable resource. The ability to predict reactivity and screen potential reactions in-silico is a significant step towards more efficient and targeted drug development.

References

- 1. Cardanol - Wikipedia [en.wikipedia.org]

- 2. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lettersonmaterials.com [lettersonmaterials.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

flash column chromatography for cardanol diene separation

An In-depth Technical Guide to the Flash Column Chromatography Separation of Cardanol Diene

For researchers, scientists, and drug development professionals, the isolation of specific bioactive compounds from natural sources is a critical step in the discovery and development of new therapeutic agents. Cardanol, a phenolic lipid derived from cashew nut shell liquid (CNSL), is a mixture of long-chain phenols with varying degrees of unsaturation in their alkyl side chains. The diene variant of cardanol is of particular interest for its potential pharmacological activities. This guide provides a comprehensive overview of the flash column chromatography techniques used to isolate this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

Introduction to Cardanol and Its Significance

Cardanol is a meta-substituted phenol with a C15 aliphatic side chain that can be saturated or contain one, two, or three double bonds.[1][2][3][4] These components are referred to as cardanol monoene, diene, and triene, respectively. The separation of these closely related compounds is a significant challenge due to their similar structures and polarities.[3][4][5] However, purification is essential for evaluating the specific biological activities of each component and for developing targeted therapeutic applications.[3][5] Research has shown that cardanol and its constituents possess a range of biological activities, including antioxidant, anti-inflammatory, and wound-healing properties.[1][2]

Flash Column Chromatography for this compound Separation

Flash column chromatography is an efficient and rapid method for purifying compounds from complex mixtures.[3][4] For the separation of this compound from the other unsaturated components of cardanol, a reverse-phase approach is typically employed.

Experimental Protocol

This protocol is based on a successful gram-scale purification of cardanol fractions using flash column chromatography.[3]

1. Sample Preparation:

-

Crude technical grade cardanol is used as the starting material. Technical cardanol is obtained through the decarboxylation of anacardic acid, the primary component of natural CNSL, by heating.[1]

2. Flash Chromatography System:

-

A flash chromatography system equipped with a UV detector is required. Detection at wavelengths of 220, 254, and 280 nm is recommended to monitor the elution of the phenolic compounds.[3]

3. Chromatographic Conditions:

-

Stationary Phase: A C18 reverse-phase column is the preferred stationary phase for this separation.[3]

-

Mobile Phase: A mixture of acetonitrile and methanol is used as the mobile phase. A common ratio is 70:30 (v/v) acetonitrile to methanol.[6]

-

Elution Mode: Isocratic elution is employed, meaning the mobile phase composition remains constant throughout the separation.

-

Flow Rate: A typical flow rate is 35 mL/min.[6]

-

Sample Injection: A 2.0 g sample of crude cardanol can be injected onto a 12 g C18 column.[3]

4. Fraction Collection and Analysis:

-

Fractions are collected as the different components elute from the column. The elution order is typically triene, followed by diene, and then monoene.

-

The purity of the collected fractions should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]

Data Presentation

The following tables summarize the quantitative data obtained from the flash chromatography separation of cardanol.

Table 1: Composition of Isolated Cardanol Fractions [1][2][3][4][6]

| Component | Percentage in Isolated Mixture |

| Cardanol Monoene | 42% |

| This compound | 22% |

| Cardanol Triene | 36% |

Table 2: Purity and Characterization of Isolated this compound [6]

| Parameter | Value |

| Purity (by HPLC) | 92% |

| Molecular Ion (m/z by GC-MS) | 300 |

| Key 13C NMR Signals (ppm) | 155 (C-OH), 128.6, 128.4, 115.8, 113.0 (olefinic carbons) |

| Key 1H NMR Signals (ppm) | 5.40-5.38 (olefinic protons) |

Visualizing the Workflow and Biological Context

To better understand the experimental process and the potential applications of the isolated this compound, the following diagrams are provided.

Caption: Workflow for the separation of this compound.

Caption: Known biological activities of cardanol components.

Challenges and Considerations

The primary challenge in separating the components of cardanol is their similar chemical structures, which results in close retention times during chromatography.[3][4] Optimizing the mobile phase composition and flow rate may be necessary to achieve baseline separation. Additionally, the composition of the starting crude cardanol can vary depending on the geographical source and the processing conditions of the cashew nut shells, which can affect the relative abundance of the monoene, diene, and triene components.[3][4]

Conclusion

Flash column chromatography offers a practical and scalable method for the isolation of this compound from crude cashew nut shell liquid. The protocol outlined in this guide, utilizing a C18 stationary phase and an acetonitrile/methanol mobile phase, has been demonstrated to effectively separate the unsaturated components of cardanol. The purified this compound can then be used for further investigation into its specific biological activities and potential as a lead compound in drug development programs. The ability to obtain pure this compound is a crucial step in unlocking the full therapeutic potential of this natural product.

References

- 1. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Cardanol Diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cardanol diene, a key component of technical Cashew Nut Shell Liquid (CNSL). Cardanol, a phenolic lipid, is recognized for its potential as a renewable starting material in the development of various industrial products and pharmaceuticals. A thorough understanding of its spectral characteristics is crucial for quality control, structural elucidation, and the development of new applications.

Core Data Presentation: ¹H and ¹³C NMR of this compound

The NMR data for this compound is presented below. Cardanol is typically a mixture of saturated, monoenoic, dienoic, and trienoic C15 side chains attached to a phenol ring. The diene component is specifically 3-(pentadeca-8',11'-dienyl)phenol.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.14 | t | 1H | Aromatic H |

| ~6.76 | d | 1H | Aromatic H |

| ~6.67 | m | 2H | Aromatic H |

| 5.32–5.43 | m | 4H | Olefinic protons (-CH=CH-) |

| ~2.78 | t | 2H | Allylic protons (-CH₂-CH=CH-) |

| ~2.56 | t | 2H | Benzylic protons (Ar-CH₂-) |

| ~2.04 | m | 4H | Allylic protons (=CH-CH₂-CH=) |

| ~1.60 | m | 2H | -CH₂- |

| 1.25–1.43 | m | ~10H | -(CH₂)n- |

| ~0.91 | t | 3H | Terminal -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~155.6 | C-OH (Phenolic) |

| ~145.1 | Aromatic C |

| 128.4 - 130.6 | Olefinic carbons (-CH=CH-) |

| ~121.1 | Aromatic C |

| 115.8, 113.0 | Aromatic C |

| ~36.3 | Benzylic carbon (Ar-CH₂) |

| 25.79 - 31.7 | Aliphatic carbons |

| ~23.2 | Aliphatic carbon |

| ~14.2 | Terminal -CH₃ |

Experimental Protocols

The following sections detail the typical methodologies for the NMR analysis of cardanol.

Sample Preparation

-

Material : Technical grade cardanol is often used, which is a brownish viscous liquid. For detailed analysis, this compound can be isolated from the mixture using techniques like flash column chromatography.[1]

-

Solvent : Approximately 30 mg of the cardanol sample is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).[2]

-

Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

-

Instrumentation : NMR spectra are commonly recorded on a 300 MHz or 500 MHz spectrometer.[2][3]

-

¹H NMR Spectroscopy :

-

¹³C NMR Spectroscopy :

-

Two-Dimensional (2D) NMR Spectroscopy : For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.[2]

Visualizing the Analysis Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR spectral analysis and the key structural correlations in this compound.

NMR Spectral Analysis Workflow

Caption: Workflow for NMR spectral analysis of this compound.

Key ¹H-¹H COSY Correlations in this compound Side Chain

Caption: ¹H-¹H COSY correlations in the diene side chain.

This guide provides foundational information for the NMR analysis of this compound. For more in-depth structural elucidation, particularly of complex mixtures or novel derivatives, a combination of advanced 1D and 2D NMR techniques is recommended. The provided data and protocols serve as a robust starting point for researchers in the field.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

GC-MS Analysis of Cardanol Diene in Cashew Nutshell Liquid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cardanol diene, a significant phenolic constituent of Cashew Nutshell Liquid (CNSL). Cardanol, a meta-substituted phenol with a C15 aliphatic side chain, exists in various forms depending on the degree of unsaturation: saturated, monoene, diene, and triene.[1][2][3] The diene variant, in particular, is a subject of interest for various industrial and pharmaceutical applications due to its unique chemical properties. This document outlines the methodologies for its identification and quantification, presents compiled data from various studies, and illustrates the analytical workflow.

Quantitative Data Summary

The composition of cardanol and its unsaturated variants in CNSL can vary significantly based on the geographical origin and the extraction and processing methods employed.[2] Technical CNSL, which is obtained through a heating process, primarily contains cardanol due to the decarboxylation of anacardic acid.[4][5] The following table summarizes the quantitative data on this compound and other major components found in CNSL from various studies.

| Sample Type | This compound (%) | Cardanol Monoene (%) | Cardanol Triene (%) | Saturated Cardanol (%) | Other Components | Data Source |

| Isolated Cardanol Fraction | 22 | 42 | 36 | - | - | [1][2] |

| Cardanol isolated by ammonium hydroxide | 18.79 | 74.35 | - | 3.45 | Cardol C-15 triene (3.41%) | [6] |

| Purified Cardanol | 19.9 | 37.9 | 37.5 | 4.7 | - | [7] |

| Commercial Cardanol Sample | 22 | 42 | 36 | - | All double bonds in Z configuration | [8] |

Experimental Protocols

The following sections detail the typical experimental procedures for the GC-MS analysis of this compound in CNSL, synthesized from multiple research sources.

Sample Preparation

The initial step involves the extraction and preparation of CNSL. The method of extraction significantly influences the final composition of the liquid.

-

Solvent Extraction: This method, often utilizing solvents like hexane or dichloromethane, is employed to extract natural CNSL, which is rich in anacardic acid.[9]

-

Thermal Extraction (Roasting): Heating the cashew nut shells leads to the decarboxylation of anacardic acid, yielding technical CNSL, which is predominantly composed of cardanol.[4][5]

-

Dilution: For GC-MS analysis, the viscous CNSL is typically diluted in a suitable solvent, such as dichloromethane, to an appropriate concentration (e.g., 1:1000).[10]

-

Derivatization (Optional but Recommended): To improve the volatility and thermal stability of the phenolic compounds, a derivatization step is often performed. A common silylating agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][11] This process replaces the active hydrogen on the phenolic hydroxyl group with a trimethylsilyl (TMS) group.

GC-MS Instrumentation and Parameters

The diluted and derivatized sample is then injected into the GC-MS system for separation and identification.

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-1MS (or equivalent), is typically used. A common dimension is 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[10]

-

Injector: Splitless or split injection can be used.

-

Oven Temperature Program: A temperature gradient is essential for separating the different components of CNSL. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 320°C) at a rate of 25°C/min, followed by a hold period.[10]

-

Carrier Gas: Helium is the most commonly used carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of approximately 50-550 amu is typical to detect the molecular ions and fragment ions of cardanol and its derivatives.

-

Data Analysis and Identification

The identification of this compound is based on its retention time in the chromatogram and its mass spectrum.

-

Retention Time: The time it takes for a compound to elute from the GC column is a characteristic feature, though it can vary between different instruments and methods.

-

Mass Spectrum: The key identifier for this compound is its molecular ion peak. Due to the two double bonds in its aliphatic side chain, this compound has a molecular weight of 300 g/mol . Therefore, its molecular ion peak ([M]⁺) will appear at an m/z of 300.[1][2] For comparison, cardanol monoene ([M]⁺) appears at m/z 302, and cardanol triene ([M]⁺) at m/z 298.[1][2] The mass spectra can be compared with library data (e.g., NIST Mass Spectral Library) or with previously published spectra for confirmation.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound in cashew nutshell liquid.

Caption: Workflow for GC-MS analysis of this compound in CNSL.

Logical Relationship of Cardanol Variants

The following diagram illustrates the relationship between the different unsaturated forms of cardanol found in CNSL.

Caption: Relationship of cardanol variants based on unsaturation.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sustainable Methods for Cardanol Diene Extraction and Derivatization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sustainable methods for the extraction and derivatization of cardanol, with a focus on its diene-containing component. Cardanol, a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), is a versatile platform chemical with significant potential in polymer chemistry and drug development. The methods detailed herein emphasize green chemistry principles, including the use of renewable solvents, enzymatic catalysis, and solvent-free processes, offering environmentally benign alternatives to conventional techniques.

Sustainable Extraction and Purification of Cardanol from Cashew Nut Shell Liquid (CNSL)

The primary step in utilizing cardanol is its extraction from CNSL, a byproduct of the cashew industry. Traditional methods often rely on energy-intensive high-temperature vacuum distillation.[1][2] Sustainable alternatives focus on reduced energy consumption and the use of greener solvents.

Supercritical Carbon Dioxide (Sc-CO₂) Extraction

Supercritical CO₂ extraction is a green alternative that utilizes carbon dioxide above its critical temperature and pressure as a solvent. This method offers high yields and avoids the use of organic solvents.

Experimental Protocol:

-

Cashew nut shells are packed into an extraction vessel.

-

Supercritical CO₂ is passed through the vessel at a controlled temperature and pressure. A pressure of 300 bar and a temperature of 60°C have been shown to be effective for enriching cardanol content, achieving yields of approximately 85%.[3]

-

The pressure is then reduced, causing the CO₂ to return to its gaseous state and the cardanol to precipitate, allowing for easy collection.

-

The CO₂ can be recycled for subsequent extractions.

A variation of this method can also be used to separate cardanol from cardol, another component of CNSL. This involves a two-stage process where liquid CO₂ is first used to extract cardanol, followed by supercritical CO₂ to extract cardol.[4]

Flash Column Chromatography with Solvent Recovery

Flash column chromatography is a highly effective method for not only isolating cardanol from crude CNSL but also for separating it into its monoene, diene, and triene components.[1][2][5] This technique can be made more sustainable by recovering and reusing the elution solvents.[1][2]

Experimental Protocol:

-

A sample of crude CNSL (e.g., 2.0 g) is injected into a C18 reverse-phase flash chromatography column.[3]

-

A mobile phase is passed through the column to elute the different components. Two effective solvent systems are:

-

The eluted fractions are monitored using a UV detector at wavelengths of 220, 254, and 280 nm.[3]

-

The fractions corresponding to cardanol diene are collected.

-

The solvents from the collected fractions and the column elution can be recovered via distillation and reused, with recovery rates of up to 82% being reported.[1][2]

-

The purity of the isolated diene fraction can be confirmed by HPLC. Using an acetonitrile-water-acetic acid mobile phase, the diene component has been shown to have a purity of 92%.[3]

Solvent Extraction

A liquid-liquid extraction method can be employed to separate cardanol from cardol. This method, while using organic solvents, can be optimized for efficiency.

Experimental Protocol:

-

Technical CNSL is dissolved in methanol, and ammonium hydroxide is added.

-

This solution is then extracted with hexane. The hexane layer, containing the cardanol, is collected.

-

The hexane is removed under reduced pressure to yield purified cardanol. This process has been reported to yield cardanol with a purity of 96.59%.

Sustainable Synthesis of Cardanol-Based Derivatives

The unsaturated side chain of cardanol, particularly the diene component, is a key site for chemical modification to produce valuable monomers and intermediates.

Enzymatic Epoxidation

Enzymatic epoxidation offers a mild and selective method for the synthesis of epoxidized cardanol, a precursor for various polymers. Lipases are commonly used as biocatalysts for this reaction.[6][7]

Experimental Protocol:

-

Cardanol is dissolved in a suitable organic solvent, such as toluene.

-

An organic acid (e.g., acetic acid) and an immobilized lipase (e.g., Candida antarctica lipase B) are added to the solution.

-

Hydrogen peroxide is added dropwise to the reaction mixture, which is maintained at a controlled temperature.

-

The reaction proceeds for a set time (e.g., 24 hours), after which the immobilized enzyme can be filtered off and reused.

-

The epoxidized cardanol is then purified, with yields reported to be over 90%.[8]

Solvent-Free Polymerization

Solvent-free methods are highly desirable as they eliminate solvent waste. One such method for cardanol is mechanochemical polymerization by grinding.

Experimental Protocol:

-

Cardanol and a catalyst, such as anhydrous ferric chloride (FeCl₃), are placed in a mortar.

-

The mixture is ground at ambient temperature using a pestle.

-

The polymerization reaction occurs rapidly, with yields of up to 80% being achieved in as little as 5 minutes.[9]

-

The resulting cross-linked polycardanol is then collected and can be further processed.

Synthesis of Cardanol-Based Benzoxazine Monomers

Cardanol can be used to synthesize benzoxazine monomers, which are precursors to high-performance thermosetting polymers. These syntheses can be performed using more environmentally friendly approaches.

Experimental Protocol (General):

-

Cardanol, an amine (e.g., aniline or furfurylamine), and paraformaldehyde are reacted in a suitable solvent or under solvent-free conditions.

-

The reaction is typically carried out at an elevated temperature with stirring.

-

Upon completion, the reaction mixture is worked up to isolate the benzoxazine monomer. This may involve washing with water and removal of any solvent under reduced pressure.

-

The purity of the monomer can be assessed using techniques such as NMR and FTIR spectroscopy.

Comparative Data of Sustainable Methods

The following tables summarize the quantitative data for the described sustainable methods, allowing for easy comparison.

Table 1: Sustainable Extraction and Purification of Cardanol

| Method | Key Parameters | Yield | Purity | Sustainability Aspect |

| Supercritical CO₂ Extraction | 300 bar, 60°C | ~85% | High | Use of non-toxic, recyclable CO₂ |

| Flash Column Chromatography | Acetonitrile:Water:Acetic Acid (80:20:1) | 22% (diene fraction) | 92% (diene) | Solvent recovery up to 82% |

| Solvent Extraction | Methanol, Ammonium Hydroxide, Hexane | 79.01% | 96.59% | Optimized solvent use |

Table 2: Sustainable Synthesis of Cardanol Derivatives

| Method | Key Reagents/Conditions | Yield | Reaction Time | Sustainability Aspect |

| Enzymatic Epoxidation | Lipase, H₂O₂, Acetic Acid | >90% | 24 hours | Biocatalysis, mild conditions |

| Solvent-Free Polymerization | Grinding with FeCl₃ | up to 80% | 5 minutes | Solvent-free, rapid reaction |

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of key sustainable methods.

Caption: Workflow for Supercritical CO₂ and Flash Chromatography Extraction of Cardanol.

Caption: Reaction pathway for the enzymatic epoxidation of cardanol.

Caption: Logical relationship between sustainable methods and their benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Novel Cardanol-Based Benzoxazine Monomer and Environmentally Sustainable Production of Polymers and Bio-Composites [iris.unisalento.it]

- 3. mdpi.com [mdpi.com]

- 4. GB2493943A - The extraction of cardol and cardanol from cashew nut shell liquid - Google Patents [patents.google.com]

- 5. Synthesis of a novel cardanol-based benzoxazine monomer and environmentally sustainable production of polymers and bio-composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ene Reaction of Cardanol Diene with Diethyl Azodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ene reaction between cardanol diene, a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), and diethyl azodicarboxylate (DEAD), a versatile reagent in organic synthesis. This reaction offers a straightforward method to introduce a nitrogen-containing functional group onto the cardanol backbone, yielding a hydrazino-ester derivative with potential applications in various fields, including the development of new materials and synthons for drug discovery.

Introduction

Cardanol is a meta-substituted alkyl/alkenyl phenol obtained from the processing of cashew nuts.[1][2] The aliphatic side chain is a mixture of saturated, mono-unsaturated, di-unsaturated, and tri-unsaturated C15 chains.[3] The presence of these double bonds, particularly the diene moiety, provides reactive sites for various chemical modifications. The ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), presents a facile, catalyst-free route to functionalize these olefins.[2][4]

Diethyl azodicarboxylate (DEAD) is a highly reactive enophile due to its electron-deficient N=N double bond.[5][6] Its reaction with the olefinic chains of cardanol, particularly the more reactive diene and triene components, proceeds readily with the application of heat.[1][7] This guide will focus specifically on the reaction with the this compound component, 3-(pentadeca-8,11-dienyl)phenol.

Preparation of this compound

While the ene reaction can be performed on the natural mixture of cardanol, for specific applications and mechanistic studies, isolation of the diene fraction is often desirable. A sustainable method for the gram-scale purification of cardanol into its monoene, diene, and triene components has been developed using flash column chromatography.[1]

Experimental Protocol: Isolation of this compound by Flash Column Chromatography

This protocol is adapted from the work of Rastogi et al. (2024).[1]

Materials:

-

Crude Cashew Nut Shell Liquid (CNSL)

-

Silica gel (for flash chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Sample Preparation: Crude CNSL is first decarboxylated by heating to produce technical cardanol, which is then distilled under reduced pressure.

-

Column Preparation: A flash chromatography column is packed with silica gel and equilibrated with a hexane/ethyl acetate solvent system.

-

Elution: The distilled cardanol is loaded onto the column and eluted with a gradient of ethyl acetate in hexane. The fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fraction Collection and Characterization: Fractions corresponding to the diene component are combined based on their TLC profiles.

-

Solvent Removal: The solvent is removed from the combined diene fractions using a rotary evaporator to yield purified this compound.

-

Characterization: The purity and structure of the isolated this compound are confirmed using analytical techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy.[8]

Spectroscopic Data for this compound: [8]

-

¹H NMR (400 MHz, CDCl₃): δ = 7.15 (dd, J = 6.0 Hz, 1H), 6.77 (d, J = 6.0 Hz, 1H), 6.69–6.67 (m, 2H), 5.40–5.39 (m, 4H), 2.82 (m, 2H), 2.57–2.54 (m, 2H), 2.08–2.07 (m, 4H), 1.60–1.59 (m, 2H), 1.45–1.35 (m, 10H), 0.98–0.91 (m, 3H).

-

¹³C NMR (CDCl₃): δ = 128.6, 128.4, 115.8, 113.0 (olefinic carbons).

-

GC-MS: Molecular ion peak at m/z = 300.

The Ene Reaction of this compound with DEAD